2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Overview

Description

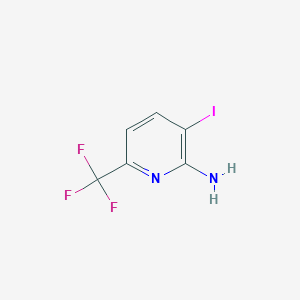

2-Amino-3-iodo-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H4F3IN2 It is a pyridine derivative that contains an amino group at the 2-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine typically involves halogenation and amination reactions. One common method involves the halogenation of 2-amino-6-(trifluoromethyl)pyridine using iodine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amino group.

Coupling: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-amino-3-azido-6-(trifluoromethyl)pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would yield 2-amino-3-phenyl-6-(trifluoromethyl)pyridine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine is CHFIN. The compound features an amino group at the 2-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 6-position. These substituents contribute to its unique chemical reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form carbon-carbon bonds, making it valuable for constructing complex molecular architectures.

Biology

In biological research, this compound is utilized to develop bioactive molecules that interact with biological processes. Its ability to modulate enzyme activity makes it a candidate for studying enzyme inhibitors or activators.

Medicinal Chemistry

The compound's unique structural features allow it to interact with biological targets, potentially leading to new therapeutic agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug discovery efforts aimed at developing pharmaceuticals with improved bioavailability.

Industry

In industrial applications, this compound is used in the production of agrochemicals such as herbicides and fungicides due to its chemical properties that confer efficacy against various pests and diseases .

Case Study 1: Inhibition of Enzymatic Activity

In laboratory settings, studies have shown that this compound significantly inhibits specific oxidoreductases. This inhibition was observed at varying concentrations, indicating its potential utility in modulating redox states within cells.

Case Study 2: Antiproliferative Effects

Research focusing on the antiproliferative effects of this compound demonstrated its ability to reduce cell viability in certain cancer cell lines. The underlying mechanism appears to involve interference with key signaling pathways that regulate cell growth, suggesting a potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-(trifluoromethyl)pyridine: Lacks the iodine atom at the 3-position.

2-Amino-3-chloro-6-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine at the 3-position.

2-Amino-3-bromo-6-(trifluoromethyl)pyridine: Contains a bromine atom instead of iodine at the 3-position.

Uniqueness

2-Amino-3-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with chlorine or bromine analogs. The trifluoromethyl group also imparts distinct physicochemical properties, making this compound valuable in various applications .

Biological Activity

2-Amino-3-iodo-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyridine family, which is known for its diverse pharmacological properties. The presence of iodine and trifluoromethyl groups in its structure enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include:

- An amino group ()

- An iodine atom at the 3-position

- A trifluoromethyl group () at the 6-position

These substituents significantly influence the compound's reactivity and interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown effectiveness against a range of bacteria and fungi. The introduction of halogen atoms, such as iodine, often enhances this activity due to increased lipophilicity and interaction with microbial membranes .

Antiviral Properties

Pyridine derivatives have also been explored for their antiviral properties. A study highlighted that certain trifluoromethyl-substituted pyridines exhibited significant activity against viruses such as the tobacco mosaic virus (TMV) and HIV. The mechanism often involves interference with viral replication processes, potentially through inhibition of viral enzymes or disruption of viral assembly .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. Preliminary findings indicate that similar compounds can act as inhibitors, suggesting that this compound could be further investigated for its inhibitory effects on BCATs .

Study 1: Antimicrobial Evaluation

A series of pyridine derivatives, including those similar to this compound, were synthesized and tested for antimicrobial activity against various pathogens. The results showed that compounds with iodine substitutions had enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Study 2: Antiviral Activity Against TMV

In a comparative study, several pyridine derivatives were evaluated for their antiviral efficacy against TMV. Compounds with trifluoromethyl groups demonstrated IC50 values as low as 30 µg/mL, indicating potent antiviral activity. The study concluded that structural modifications significantly affect the biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-3-iodo-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Synthesis typically involves halogenation of a pyridine precursor. For the iodo-substituted derivative, iodination can be achieved using reagents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to direct regioselectivity . The trifluoromethyl group is often introduced via cross-coupling reactions (e.g., using Cu-mediated Ullmann coupling) or by substituting a halogen with CF₃ under radical conditions . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting temperature (e.g., 60–100°C) and solvent polarity (DMSO or DMF) to enhance yields .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical:

- ¹H NMR : The amino proton appears as a broad singlet (~δ 5.5–6.5 ppm), while aromatic protons show splitting patterns reflecting substituent effects.

- ¹⁹F NMR : The CF₃ group resonates at ~δ -60 to -65 ppm.

- X-ray crystallography : Resolves regiochemical ambiguities, particularly for the iodo and CF₃ positions .

Mass spectrometry (HRMS-ESI) confirms the molecular ion ([M+H]⁺) and isotopic pattern (iodine’s distinct 127/129 splitting) .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what methodological challenges arise?

The iodine atom serves as a superior leaving group compared to chlorine or bromine, enabling efficient Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the bulky CF₃ group and amino moiety may reduce reaction rates. To mitigate this:

- Use Pd catalysts with bulky ligands (XPhos, SPhos) to prevent β-hydride elimination.

- Optimize base strength (Cs₂CO₃) and solvent (toluene/EtOH mixtures) to balance reactivity and stability .

Contradictions in yield (e.g., literature vs. experimental) often stem from trace moisture or oxygen; rigorous degassing and dry solvents are essential .

Q. What experimental strategies address stability issues of this compound under acidic/basic conditions?

The electron-withdrawing CF₃ group increases susceptibility to hydrolysis. Stability studies should:

- Monitor decomposition via HPLC under varying pH (1–14) and temperatures (25–80°C).

- Use buffered solutions to identify degradation pathways (e.g., deiodination or CF₃ group hydrolysis).

Storage recommendations: - Anhydrous conditions (argon atmosphere) at -20°C in amber vials to prevent photolytic C-I bond cleavage .

Q. How can computational modeling predict the compound’s interactions in medicinal chemistry applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- The amino group’s lone pair participates in hydrogen bonding, while the CF₃ group enhances lipophilicity.

Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases), guided by steric compatibility of the iodine and CF₃ groups with hydrophobic pockets .

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how can they be resolved?

Discrepancies in NMR data often stem from:

- Solvent effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding of the amino group.

- Dynamic effects : Restricted rotation of the CF₃ group at low temperatures splits signals.

Resolution strategies: - Variable-temperature NMR to identify exchange broadening.

- 2D NMR (COSY, NOESY) to confirm coupling networks and substituent positions .

Q. Methodological Notes

- Synthetic Scalability : Milligram-scale synthesis is feasible, but multi-gram reactions require careful control of exothermic iodination steps .

- Safety : The iodine substituent poses toxicity risks; handle with gloves and in fume hoods .

- Data Reproducibility : Document solvent purity, catalyst batches, and drying protocols to minimize variability .

Properties

IUPAC Name |

3-iodo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIMQSWLFUPHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.